molecular formula C12H18N2O5 B1606432 Hypoglycin B CAS No. 502-37-4

Hypoglycin B

Cat. No.: B1606432
CAS No.: 502-37-4
M. Wt: 270.28 g/mol
InChI Key: UYDZYCPIQSRXKU-VGMNWLOBSA-N
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Description

Hypoglycin B is a naturally occurring organic compound found in the species Blighia sapida, commonly known as the ackee tree. It is particularly concentrated in the fruit of the plant, especially in the seeds. This compound is a dipeptide composed of glutamic acid and hypoglycin A. This compound is toxic if ingested and is one of the causative agents of Jamaican vomiting sickness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hypoglycin B involves the formation of a dipeptide bond between glutamic acid and hypoglycin A. The process typically requires the use of protecting groups to prevent unwanted reactions at the amino and carboxyl groups of the amino acids. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).

Industrial Production Methods: the compound can be extracted from the seeds of Blighia sapida using solvent extraction methods followed by purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Hypoglycin B undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can hydrolyze this compound to release hypoglycin A and glutamic acid.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) can oxidize this compound, leading to the formation of various oxidative products.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, depending on the reagents used.

Major Products Formed: The major products formed from these reactions include hypoglycin A, glutamic acid, and various oxidative derivatives .

Scientific Research Applications

Chemical Properties and Structure

Hypoglycin B is chemically characterized as γ-glutamyl-α-amino-β-methylene cyclopropyl propionic acid. Its structure allows it to interact with biological systems in unique ways, making it a subject of interest for researchers exploring its biochemical effects and potential applications.

Toxicological Research

1. Toxicity Mechanisms
this compound is known for its toxic effects, particularly in humans and animals when ingested in significant amounts. Studies have indicated that it can lead to hypoglycemia and other metabolic disturbances. The mechanism of toxicity involves the inhibition of fatty acid oxidation, which is crucial for energy production in cells .

2. Detection and Quantification
Recent advancements in analytical methods have improved the detection and quantification of this compound in biological samples. For instance, a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to measure hypoglycin A and B levels in milk and urine, facilitating the screening of potential exposure to these toxins .

Analyte Precursor Ion (m/z) LOD (µg/L) LOQ (µg/L) Recovery (%)
Hypoglycin A1420.341.1298
This compound1282.638.6789

Biochemical Applications

1. Metabolic Studies
this compound has been studied for its role in metabolic processes, particularly its conversion to hypoglycin A under certain conditions. Research involving ruminal fluid batch cultures demonstrated that this compound can be metabolized into hypoglycin A, indicating its potential relevance in understanding metabolic pathways involving these compounds .

2. Ethnobotanical Insights
Ethnobotanical studies have highlighted the traditional use of ackee fruit, which contains this compound, in various cultures. Understanding these applications provides insights into how this compound might be utilized safely within traditional medicine frameworks while mitigating its toxic effects .

Case Studies

1. Ackee Fruit Consumption
A notable case study involved individuals consuming immature ackee fruit, leading to severe hypoglycemic episodes due to high levels of hypoglycin A and B. This incident emphasizes the importance of maturity in fruit consumption and the need for public health awareness regarding the risks associated with ackee fruit .

2. Agricultural Implications
Research has also focused on the agricultural implications of this compound, particularly its presence in seeds of certain plants like sycamore maple. Studies have shown that these seeds contain significant amounts of both hypoglycin A and B, raising concerns about their toxicity to livestock and wildlife .

Mechanism of Action

Hypoglycin B exerts its toxic effects by interfering with fatty acid metabolism. Once ingested, this compound is metabolized to methylenecyclopropylacetic acid (MCPA), which inhibits the enzyme acyl-CoA dehydrogenase. This inhibition prevents the oxidation of fatty acids, leading to a depletion of glucose and glycogen stores in the body. The resulting hypoglycemia can cause severe symptoms, including vomiting, seizures, and even death if left untreated .

Comparison with Similar Compounds

  • Hypoglycin A
  • Methylenecyclopropylglycine
  • Methylenecyclopropylalanine

Hypoglycin B’s unique dipeptide structure and its specific metabolic pathway distinguish it from these related compounds.

Biological Activity

Hypoglycin B (HGB), a naturally occurring amino acid found primarily in the ackee fruit (Blighia sapida), exhibits notable biological activities that can impact human health, particularly concerning metabolic processes. This article provides an overview of the biological activity of HGB, including its biochemical effects, toxicity, and relevant research findings.

Chemical Structure and Properties

This compound is structurally related to hypoglycin A (HGA), sharing similar features that contribute to their biological effects. The molecular structure of HGB includes a cyclopropyl group, which is significant for its interaction with metabolic pathways.

1. Metabolic Effects

Research indicates that hypoglycin compounds, including HGB, interfere with metabolic processes such as gluconeogenesis and fatty acid oxidation. These effects are primarily mediated through the inhibition of key cofactors like coenzyme A (CoA) and carnitine, essential for energy metabolism.

  • Glycogen Depletion : Studies have shown that HGB can lead to a depletion of liver glycogen stores, resulting in hypoglycemia. This effect has been observed in animal studies where administration of HGB resulted in significant drops in blood glucose levels following glycogen exhaustion .
  • Insulin Sensitivity : Similar to HGA, HGB may also reduce insulin sensitivity, which can exacerbate metabolic disturbances in susceptible individuals .

2. Toxicity Profile

The toxicity of this compound has been less extensively studied than that of hypoglycin A; however, preliminary findings suggest potential risks associated with its consumption:

  • LD50 Values : While specific LD50 values for HGB are not well-documented, related compounds like HGA have shown significant toxicity at doses around 98 mg/kg in rats . The toxicological profile indicates that fasting may increase susceptibility to hypoglycemic effects.
  • Clinical Case Studies : There have been reports of adverse reactions following the consumption of ackee fruit, which contains both HGA and HGB. Symptoms include drowsiness and coma, particularly when the fruit is consumed unripe or improperly prepared .

Case Studies and Data Analysis

  • Study on Ackee Consumption : A study highlighted the relationship between ackee fruit consumption and hypoglycemic episodes in humans. It was noted that unripe ackee contains higher concentrations of hypoglycin compounds, leading to increased risks of toxic effects .
  • Co-occurrence with Other Compounds : Recent research has confirmed the co-occurrence of HGB with HGA in various plant species such as sycamore and box elder maple. This finding underscores the need for comprehensive studies on the combined effects of these compounds on human health .

Data Table: Summary of Biological Activities

Biological ActivityDescription
Glycogen DepletionInhibits glycogen synthesis leading to hypoglycemia
Insulin SensitivityPotential reduction in insulin sensitivity
ToxicityAssociated with symptoms like drowsiness and coma
Co-occurrenceFound alongside hypoglycin A in various plants

Properties

CAS No.

502-37-4

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxy-2-[(1R)-2-methylidenecyclopropyl]ethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H18N2O5/c1-6-4-7(6)5-9(12(18)19)14-10(15)3-2-8(13)11(16)17/h7-9H,1-5,13H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8+,9+/m1/s1

InChI Key

UYDZYCPIQSRXKU-VGMNWLOBSA-N

SMILES

C=C1CC1CC(C(=O)O)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

C=C1C[C@@H]1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

C=C1CC1CC(C(=O)O)NC(=O)CCC(C(=O)O)N

melting_point

200-207°C

physical_description

Solid

sequence

XX

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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